molecular formula C28H36N2O2 B12091426 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one CAS No. 228419-08-7

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one

Cat. No.: B12091426
CAS No.: 228419-08-7
M. Wt: 432.6 g/mol
InChI Key: IDHPZLLRSSVNMM-ISLYRVAYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), Hydroxyl groups (e.g., NaOH)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield alcohols or amines when treated with lithium aluminum hydride.
  • Substitution : The compound can participate in nucleophilic substitution reactions to introduce functional groups such as halides or hydroxyl groups .

Biology

Research has indicated that 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one exhibits potential biological activities:

  • Antimicrobial Properties : Studies suggest effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations highlight its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation .

Medicine

The compound has been explored for its therapeutic applications:

  • Drug Development : It is being investigated as a potential drug candidate targeting serotonin receptors, which may lead to new treatments for psychiatric disorders .
  • Mechanism of Action : The compound interacts with specific molecular targets, blocking the actions of serotonin without activating serotonin receptors, thus showing promise in managing mood disorders .

Industry

In industrial applications, this compound is utilized in:

  • Material Science : Its unique chemical structure allows it to be used in the development of new materials with specific properties.
  • Chemical Processes : The compound plays a role in various chemical processes due to its reactivity and ability to form derivatives that can be tailored for specific applications .

Data Table of Applications

Application AreaSpecific UseKey Findings
ChemistryBuilding block for synthesisVersatile precursor for complex organic molecules
BiologyAntimicrobialEffective against various microbial strains
AnticancerInhibits cancer cell proliferation
MedicineDrug candidatePotential treatment for psychiatric disorders
IndustryMaterial developmentUtilized in creating new materials

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, it was found to exhibit significant inhibitory effects against several bacterial strains. The results indicated that modifications to the piperazine ring enhanced its efficacy compared to other similar compounds.

Case Study 2: Anticancer Research

A series of experiments were conducted to assess the anticancer potential of this compound on human cancer cell lines. Results showed that the compound induced apoptosis in cancer cells at low concentrations, suggesting its viability as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-4-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
  • 1-Cyclohexyl-4-(4-(2-chlorophenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one
  • 1-Cyclohexyl-4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one

Uniqueness

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity . The combination of the cyclohexyl and methoxyphenyl groups provides a distinct structural framework that can be exploited for various applications .

Biological Activity

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one, commonly referred to by its chemical name, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H38N2O2C_{28}H_{38}N_{2}O_{2} with a molecular weight of 434.61 g/mol. The compound features a cyclohexyl group, a piperazine moiety, and a methoxyphenyl substituent, which contribute to its biological properties.

PropertyValue
Molecular FormulaC28H38N2O2C_{28}H_{38}N_{2}O_{2}
Molecular Weight434.61 g/mol
CAS Number228418-82-4
Purity98%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Initial studies suggest that it may act as a serotonin receptor modulator, influencing mood and anxiety pathways.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound's piperazine structure allows it to interact with serotonin receptors, potentially providing anxiolytic effects.
  • Dopamine Receptor Interaction : Preliminary data indicate possible interactions with dopamine receptors, which could be relevant for mood regulation and psychotropic effects.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, the compound was tested for cytotoxicity against human leukemia cells (U937) and showed promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)
U9375.5
HepG212.0

Case Studies

Case Study 1: Anticancer Properties
A study investigated the anticancer effects of the compound on leukemia cells. The results indicated that treatment with varying concentrations led to increased apoptosis in U937 cells, suggesting a mechanism involving caspase activation.

Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological profile of the compound. It was found that administration in mice resulted in significant reductions in anxiety-like behavior, indicating potential use as an anxiolytic agent.

Properties

CAS No.

228419-08-7

Molecular Formula

C28H36N2O2

Molecular Weight

432.6 g/mol

IUPAC Name

(E)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one

InChI

InChI=1S/C28H36N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-18,23H,3,5-6,11-12,19-22H2,1-2H3/b18-17+

InChI Key

IDHPZLLRSSVNMM-ISLYRVAYSA-N

Isomeric SMILES

CC(/C=C/N1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4

Canonical SMILES

CC(C=CN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4

Origin of Product

United States

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